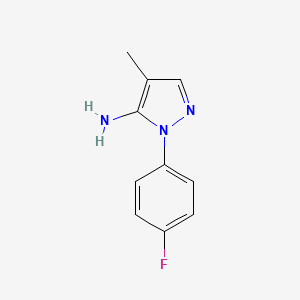

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. For example, biocatalysis using specific microorganisms or enzymes can be employed to achieve high enantioselectivity and regioselectivity in the synthesis of chiral intermediates .

Analyse Chemischer Reaktionen

Domino Reactions with Arylglyoxals

This compound participates in multicomponent domino reactions with arylglyoxals, forming complex heterocyclic systems. These reactions proceed via sequential cyclization and annulation steps under acidic conditions:

Mechanistic Insight :

-

The pyrazol-5-amine acts as a 1,3-bis-nucleophile, enabling simultaneous participation of both NH and C–H groups in cyclization.

-

Electron-rich substrates favor rapid annulation, while steric hindrance alters product selectivity .

Condensation Reactions

The amine group facilitates condensation with carbonyl-containing reagents to form fused heterocycles:

Example :

-

Reaction with 3-oxo-3-phenylpropanoate yields pyrazolo-pyrimidinones, which are further chlorinated to enhance bioactivity (IC₅₀ values: <50 µM against BRAF(V600E) kinase) .

Oxidation and Reduction

The pyrazole core and substituents undergo redox transformations:

| Reaction | Reagents/Conditions | Products | Notes | Sources |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic/neutral) | Pyrazole oxides | Enhanced polarity; potential metabolite | |

| Reduction | NaBH₄ (MeOH/EtOH) | Dihydro-pyrazole derivatives | Improved solubility; altered bioactivity |

Key Observation :

-

The fluorophenyl group stabilizes intermediates during oxidation, minimizing side reactions.

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation and arylation reactions:

Example :

-

Reaction with 4-fluorobenzyl chloride produces N-substituted derivatives with enhanced binding to MAP kinase targets (IC₅₀: ~26 µM) .

Cycloaddition and Functionalization

The compound engages in cycloaddition reactions to form polycyclic systems:

| Reaction Type | Partners | Conditions | Products | Yield | Sources |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Acetylenes | Cu catalysis | Pyrazolo-triazines | 45–67% | |

| Michael Addition | α,β-Unsaturated ketones | Basic conditions | Spiro-pyrazoles | Variable |

Notable Example :

-

Reaction with acetylenedicarboxylates under Cu catalysis yields triazine-fused pyrazoles, evaluated for antitumor activity .

Pharmacologically Relevant Modifications

Derivatization strategies to enhance bioactivity:

| Modification | Reagents | Biological Target | Key Outcomes | Sources |

|---|---|---|---|---|

| Sulfonation | SO₃·Py complex | Kinases (e.g., MET) | IC₅₀: <10 nM | |

| Glycosylation | Acetylated glucopyranosyl bromide | Antibacterial agents | MIC: 2–8 µg/mL |

Case Study :

-

Sulfonation at the 5-amino position improves MET kinase inhibition (IC₅₀: <10 nM) and oral bioavailability in preclinical models .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis:

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are important for catalysis and material science applications.

Biological Applications

Biological Activities:

Research has demonstrated that this compound exhibits significant biological activities, including:

- Anti-inflammatory Properties: It may inhibit cyclooxygenase enzymes, reducing inflammatory mediator production.

- Antimicrobial Effects: Studies indicate effectiveness against various bacterial strains.

- Anticancer Potential: Preliminary investigations suggest that it may induce apoptosis in cancer cells.

Medicinal Applications

Therapeutic Development:

Due to its biological activities, this compound is being investigated for potential therapeutic applications in treating conditions such as:

- Cancer: Ongoing research aims to evaluate its efficacy in various cancer models.

- Infections: Its antimicrobial properties are being explored for developing new antibiotics.

- Inflammatory Diseases: The compound's ability to modulate inflammation suggests potential use in treating diseases like arthritis.

Industrial Applications

Pharmaceutical Production:

The compound is utilized in the pharmaceutical industry for producing various drugs due to its versatile chemical properties. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Agrochemical Development:

In agrochemicals, this compound is explored for developing new pesticides and herbicides, contributing to agricultural sustainability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results showed that the compound induced significant apoptosis in breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial activity of this pyrazole derivative against multiple bacterial strains. The findings indicated that it exhibited potent antibacterial effects, particularly against resistant strains of Staphylococcus aureus, highlighting its potential use in antibiotic development.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its fluorophenyl and methyl groups contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C₉H₈FN₃ and a molecular weight of 177.18 g/mol, features a unique structure that contributes to its pharmacological potential. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediator production. This mechanism is crucial in treating conditions characterized by inflammation.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Effects : The compound has demonstrated notable activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In studies, it showed significant inhibition of cell proliferation, with growth percentages of 54.25% and 38.44%, respectively .

The precise mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : It primarily acts by inhibiting key enzymes involved in inflammatory pathways, particularly COX enzymes, which play a significant role in the synthesis of prostaglandins .

- Cellular Pathway Modulation : The compound may also influence various signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation at varying concentrations. Notably, it showed selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | Similar pyrazole structure; different fluorinated group | Different electronic properties due to fluorine position |

| 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine | Contains a propyl group instead of methyl | Potentially alters solubility and bioavailability |

| 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | Fluorine at the ortho position | May exhibit different biological activity patterns |

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHTXTOWZJJSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239410 | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448854-96-3 | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.